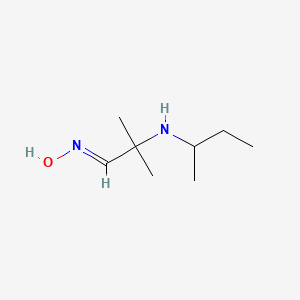

(1E)-2-(sec-butylamino)-2-methylpropanal oxime

Description

"(1E)-2-(sec-butylamino)-2-methylpropanal oxime" is an oxime derivative of a branched aldehyde, characterized by a propanal backbone substituted with a methyl group at the C2 position and a secondary butylamino (-NH-sec-butyl) group. The (1E) configuration indicates the antiperiplanar geometry of the oxime functional group (C=N-OH).

Properties

IUPAC Name |

(NE)-N-[2-(butan-2-ylamino)-2-methylpropylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-5-7(2)10-8(3,4)6-9-11/h6-7,10-11H,5H2,1-4H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCFKVJWQYCRTK-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(C)(C)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)NC(C)(C)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-2-(sec-butylamino)-2-methylpropanal oxime typically involves the reaction of (1E)-2-(sec-butylamino)-2-methylpropanal with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under acidic or neutral conditions to facilitate the formation of the oxime group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1E)-2-(sec-butylamino)-2-methylpropanal oxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1E)-2-(sec-butylamino)-2-methylpropanal oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions or active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares "(1E)-2-(sec-butylamino)-2-methylpropanal oxime" with compounds sharing functional or structural similarities, based on the provided evidence. Key differences in substituents, regulatory status, and safety profiles are highlighted.

2-Chloro-2-methylpropionaldehyde oxime

Structural Similarities :

- Both compounds feature a 2-methylpropanal oxime backbone.

- The oxime group (-CH=N-OH) is central to their reactivity.

Key Differences :

- Substituent: The target compound has a sec-butylamino group at C2, while 2-chloro-2-methylpropionaldehyde oxime substitutes C2 with a chloro atom .

- Reactivity and Toxicity: The chloro substituent in 2-chloro-2-methylpropionaldehyde oxime may increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions.

- Safety Data: 2-Chloro-2-methylpropionaldehyde oxime requires stringent safety measures, including inhalation precautions and first-aid protocols, as noted in its Safety Data Sheet (SDS) . No direct toxicity data are available for the target compound, but amino groups often reduce volatility and acute toxicity compared to halogens.

2-(4-tert-Butylbenzyl)propionaldehyde and Derivatives

Structural Similarities :

- Both compounds are substituted propanal derivatives.

Key Differences :

- Substituent: The target compound’s sec-butylamino group contrasts with the tert-butylbenzyl group in 2-(4-tert-butylbenzyl)propionaldehyde .

- The target compound’s amino group may mitigate such risks, though regulatory data are absent.

- Applications: Tert-butylbenzyl-substituted aldehydes are often used in polymer stabilizers or fragrances, whereas amino-substituted oximes may find use in medicinal chemistry (e.g., acetylcholinesterase reactivators) .

Aromatic Oxime Derivatives (e.g., 4-(4-Isopropoxyphenyl)butan-2-one oxime)

Structural Similarities :

- Both compounds contain oxime groups and branched alkyl/aryl substituents.

Key Differences :

- Substituent: The target compound’s aliphatic sec-butylamino group differs from the aromatic isopropoxyphenyl group in 4-(4-isopropoxyphenyl)butan-2-one oxime .

- Electronic Effects: Aromatic substituents (e.g., isopropoxyphenyl) can stabilize oximes via resonance, whereas aliphatic amino groups may enhance solubility or bioactivity.

- Applications: Aromatic oximes are commonly used in pesticides (e.g., as insecticide intermediates), while amino-substituted oximes are explored for drug design .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Substituent Impact: Chloro vs. Aromatic vs. Aliphatic Substituents: Aromatic groups enhance stability and pesticidal activity, whereas aliphatic amines favor pharmacological applications .

- Regulatory Trends: Halogenated and bulky aromatic compounds face stricter regulations (e.g., RoHS), suggesting that the target compound’s amino group may offer regulatory advantages .

Biological Activity

(1E)-2-(sec-butylamino)-2-methylpropanal oxime, a compound with the molecular formula C7H15N2O, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is classified as an oxime derived from 2-methylpropanal. Its structure includes a secondary butyl amine group, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence various biochemical pathways.

- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially affecting neuronal excitability and synaptic transmission.

- Calcium Signaling : Similar compounds have been shown to influence calcium signaling pathways within neurons, which could lead to alterations in cellular responses related to neuroprotection or neurotoxicity.

Biological Activity Overview

The following table summarizes the reported biological activities of this compound:

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits antibacterial properties against various strains of bacteria. | |

| Antioxidant | Demonstrates potential in reducing oxidative stress in cellular models. | |

| Neuroprotective | May protect neuronal cells from excitotoxicity and apoptosis. | |

| Anti-inflammatory | Reduces markers of inflammation in vitro, suggesting potential therapeutic use. |

Case Studies

-

Antimicrobial Activity : In a study examining the antibacterial effects of various oxime derivatives, this compound showed significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Study Findings : The compound exhibited an MIC of 32 µg/mL against E. coli, indicating strong antibacterial potential.

-

Neuroprotective Effects : Research involving neuronal cell cultures demonstrated that treatment with this compound reduced cell death induced by glutamate, a known neurotoxin.

- Mechanism : The protective effect was linked to the modulation of calcium influx and inhibition of apoptotic pathways.

-

Anti-inflammatory Properties : A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly downregulated pro-inflammatory cytokines in macrophage cultures.

- Results : The expression levels of IL-6 and TNF-alpha were reduced by approximately 50% following treatment with this compound.

Q & A

Q. How to address discrepancies in toxicity data between in vitro and in silico models?

- Methodological Answer : Reconcile differences by testing metabolites (e.g., via liver microsome assays). Use molecular docking to assess binding affinity with target receptors (e.g., acetylcholinesterase). Corrogate results with in vivo zebrafish embryo toxicity models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.